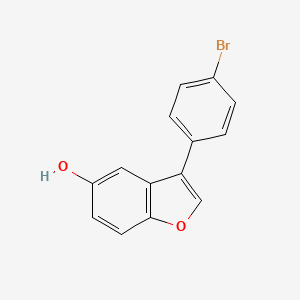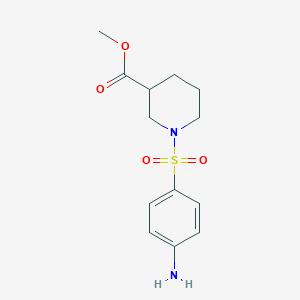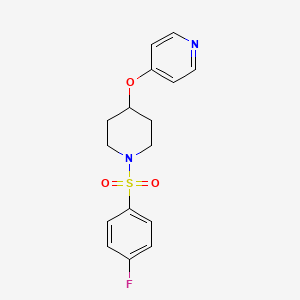![molecular formula C13H11ClN4OS B2764701 3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877640-07-8](/img/structure/B2764701.png)
3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” is a heterocyclic compound. Heterocycles are key to drug discovery and 1,2,4-Triazole compounds are classic nitrogen-containing heterocycles . They display various bioactivities .
Synthesis Analysis
The compound was synthesized and recrystallized from EtOH . It was characterized by 1 H NMR, 13 C NMR, FTIR, MS, elemental analysis, and X-ray diffraction .Molecular Structure Analysis
The compound was crystallized in the monoclinic space group P2 (1) / c with a = 8.1992 (5), b = 21.7731 (12), c = 7.8454 (6) Å, α = 90, β = 108.421 (7), γ = 90°, V = 1328.81 (15) Å 3, Z = 4 and R = 0.0351 . Theoretical calculation of the title compound was carried out with B3LYP/6-31G .Chemical Reactions Analysis
The full geometry optimization was carried out by using the 6-31G basis set . The frontier orbital energy and atomic net charges were discussed .Physical And Chemical Properties Analysis
The compound was synthesized and recrystallized from EtOH . Further physical and chemical properties are not mentioned in the available resources.科学的研究の応用
Antiviral Activity
The compound has been investigated for its antiviral potential. Specifically, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including this compound, were synthesized as potential antiviral agents. Among these derivatives, compound 8b exhibited promising antiviral activity, reducing the number of plaques by 25% at a concentration of 20 mg/ml .
Antimicrobial Properties
- Antibacterial Activity : Compounds 4d, 6c, 7b, and 8a from the same series demonstrated antibacterial activity against various pathogenic organisms. The in vitro antimicrobial screening using agar diffusion method revealed their effectiveness against bacteria .
- Antifungal Activity : Triazole-containing compounds are known for their antifungal properties. While cytotoxicity was observed for most tested compounds at a concentration of 160 μg/ml, compound 8b showed significant antiviral activity .
Structural Modifications for Bioactivity Enhancement
- Piperazine Subunit : Incorporating piperazine or piperidine moieties into [1,2,4]triazolo[4,3-a]quinoxaline derivatives enhances their antimicrobial activity. This strategy was inspired by the potent fluoroquinolone antibiotics, which contain piperazine moieties .
- Thioamide Group : Thioamide modification was achieved to increase the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents .
- [1,3,4]-Oxadiazole and [1,2,4]-Triazole Subunits : Incorporating these subunits onto the [1,2,4]triazolo[4,3-a]quinoxaline ring may further enhance antimicrobial activity .
Chemical Structure
The compound’s chemical formula is C6H6N4O, with a molecular weight of 150.1380 g/mol. Its IUPAC Standard InChI is InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 .
Related Analog Studies
Analog studies have explored derivatives of [1,2,4]triazolo[4,3-a]quinoxaline. For example, 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs exhibited good antibacterial activity against S. aureus .
特性
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-8-5-11(19)15-12-16-17-13(18(8)12)20-7-9-3-2-4-10(14)6-9/h2-6H,7H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZINCAAFLBPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine](/img/structure/B2764624.png)
![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2764626.png)

![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2764629.png)

![2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764632.png)



![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764640.png)
![8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2764641.png)